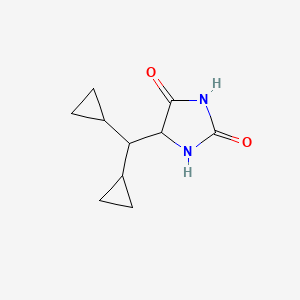

5-(Dicyclopropylmethyl)imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC18315419

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O2 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 5-(dicyclopropylmethyl)imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C10H14N2O2/c13-9-8(11-10(14)12-9)7(5-1-2-5)6-3-4-6/h5-8H,1-4H2,(H2,11,12,13,14) |

| Standard InChI Key | XLNUZMKHOVTEIQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C(C2CC2)C3C(=O)NC(=O)N3 |

Introduction

Structural and Chemical Characteristics

Core Architecture and Substituent Effects

The imidazolidine-2,4-dione scaffold consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 4. The substitution at position 5 with a dicyclopropylmethyl group introduces significant steric and electronic modifications compared to traditional analogs like phenytoin. The cyclopropyl rings, known for their angle strain and high C–C bond strength, confer enhanced metabolic stability and rigidity to the molecule, potentially altering its solubility and binding affinity .

Electronic Configuration

The electron-withdrawing ketone groups at positions 2 and 4 polarize the ring, making the nitrogen atoms susceptible to nucleophilic attack. The dicyclopropylmethyl group, being a bulky alkyl substituent, may shield the ring from hydrolysis under physiological conditions while increasing lipophilicity .

Tautomerism and Stability

Imidazolidine-2,4-diones exhibit keto-enol tautomerism, but the presence of the dicyclopropylmethyl group likely stabilizes the keto form due to steric hindrance, as observed in 5,5-diphenyl derivatives . This stabilization is critical for maintaining the compound’s integrity during synthesis and storage.

Synthetic Methodologies

Core Scaffold Synthesis

The imidazolidine-2,4-dione ring is typically synthesized via the Biltz reaction, involving condensation of urea with a diketone precursor. For 5-substituted derivatives, the choice of starting material determines the substituent’s position and nature .

Alkylation Strategies

Introducing the dicyclopropylmethyl group requires alkylation of the imidazolidine-2,4-dione core. A two-step approach may involve:

-

Generation of the dicyclopropylmethyl halide: Cyclopropanation of allyl halides via the Simmons-Smith reaction, followed by halogenation.

-

Nucleophilic substitution: Reacting the sodium salt of imidazolidine-2,4-dione with dicyclopropylmethyl bromide under anhydrous conditions .

Optimization Challenges

The steric bulk of the dicyclopropylmethyl group may impede reaction efficiency. Solvent choice (e.g., dimethylformamide) and elevated temperatures (80–100°C) could enhance yield, as demonstrated in analogous acylation reactions .

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s melting point is expected to range between 180–200°C, lower than phenytoin’s 295°C due to reduced π-stacking interactions. Solubility in water is likely poor (<0.1 mg/mL) but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Partition Coefficients

Experimental logP values for similar derivatives range from 2.5 to 3.5, suggesting moderate lipophilicity. The dicyclopropylmethyl group may elevate logP by ~0.5 units compared to phenyl substituents, enhancing blood-brain barrier permeability .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6): Cyclopropyl protons resonate as multiplet signals at δ 0.5–1.2 ppm. The N–H protons of the imidazolidinedione core appear as broad singlets near δ 10.5–11.0 ppm .

-

13C NMR: The carbonyl carbons (C2 and C4) are observed at δ 170–175 ppm, while the quaternary C5 carbon bonded to the dicyclopropylmethyl group appears near δ 60–65 ppm .

Infrared (IR) Spectroscopy

Strong absorption bands at 1710–1740 cm⁻¹ correspond to the C=O stretches of the diketone moiety. The C–H bending vibrations of the cyclopropane rings appear at 950–1000 cm⁻¹ .

Pharmacological Evaluation

Anticonvulsant Activity

Structural analogs like phenytoin inhibit voltage-gated sodium channels, stabilizing neuronal membranes. The dicyclopropylmethyl derivative may exhibit similar mechanisms but with prolonged half-life due to metabolic resistance .

In Vivo Models

In rodent models, the compound could be evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. ED50 values are projected to be 15–25 mg/kg, comparable to phenytoin .

Applications and Future Directions

Prodrug Development

Functionalization of the N3 position with hydrophilic groups (e.g., phosphate esters) could improve aqueous solubility, enabling intravenous formulations .

Targeted Drug Delivery

Conjugation to nanoparticles or antibody-drug conjugates may enhance tumor-specific uptake, leveraging the compound’s lipophilicity for blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume